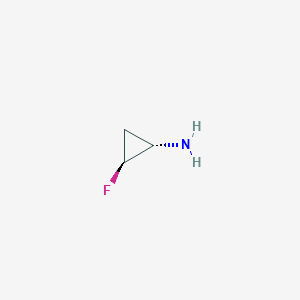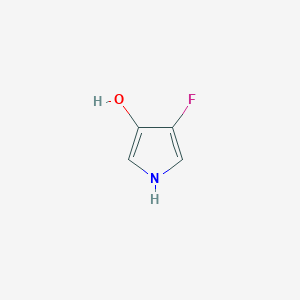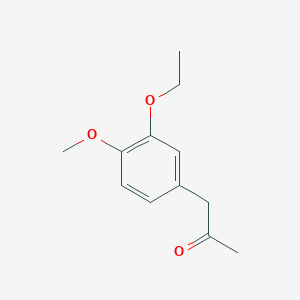
(1R,3S)3-aMinocyclopentacynide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S)3-aMinocyclopentacynide, also known as (1R,3S)-3-aminocyclopentanecarbonitrile, is a chemical compound with the molecular formula C6H10N2. It is characterized by its unique stereochemistry, having both a chiral center at the 1 and 3 positions of the cyclopentane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1R,3S)3-aMinocyclopentacynide typically involves several steps:
Asymmetric Cycloaddition: The process begins with the asymmetric cycloaddition of N-acylhydroxyamine and cyclopentadiene, resulting in the formation of a chiral intermediate
Hydrogenation: The intermediate is then subjected to hydrogenation to yield a second intermediate.
Hydrolysis/Ammonolysis: The amido bond of the second intermediate is hydrolyzed, ammonolyzed, hydrazinolyzed, or alcoholyzed to produce a third intermediate.
Final Hydrogenation: The third intermediate undergoes another hydrogenation step to yield this compound.
Industrial Production Methods
For large-scale industrial production, the process is optimized to ensure high yield and purity. The raw materials are chosen for their availability and cost-effectiveness, and the reaction conditions are carefully controlled to maintain the stereoselectivity and optical purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1R,3S)3-aMinocyclopentacynide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
(1R,3S)3-aMinocyclopentacynide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,3S)3-aMinocyclopentacynide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-Aminocyclopentanecarboxylic acid: Similar in structure but with a carboxylic acid group instead of a nitrile group.
(1R,3S)-3-Amino-1-cyclopentanol: Contains a hydroxyl group instead of a nitrile group.
Cyclopentanecarbonitrile derivatives: Various derivatives with different substituents on the cyclopentane ring.
Uniqueness
(1R,3S)3-aMinocyclopentacynide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C6H10N2 |
|---|---|
Molecular Weight |
110.16 g/mol |
IUPAC Name |
(1R,3S)-3-aminocyclopentane-1-carbonitrile |
InChI |
InChI=1S/C6H10N2/c7-4-5-1-2-6(8)3-5/h5-6H,1-3,8H2/t5-,6+/m1/s1 |
InChI Key |
PKTNSCWXNMMDQK-RITPCOANSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C#N)N |
Canonical SMILES |
C1CC(CC1C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


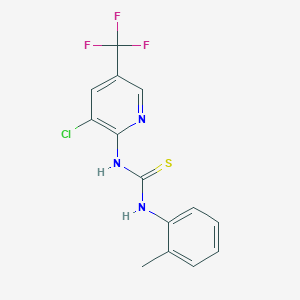
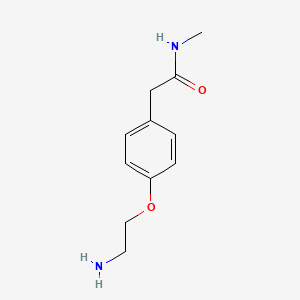

![tert-Butyl 2-(chloromethyl)-5-fluoro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B11925134.png)







